![molecular formula C17H17N3O4 B4163392 N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide](/img/structure/B4163392.png)
N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide
Descripción general
Descripción
N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide, also known as MNPA, is a chemical compound that has been widely used in scientific research for its various applications. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling pathways and glucose metabolism.
Mecanismo De Acción
N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide acts as a competitive inhibitor of PTP1B by binding to the active site of the enzyme. PTP1B dephosphorylates insulin receptor substrate-1 (IRS-1), which is a key mediator of insulin signaling. Inhibition of PTP1B by N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide leads to increased phosphorylation of IRS-1 and activation of downstream signaling pathways, resulting in improved insulin sensitivity and glucose uptake in cells.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide has been shown to improve glucose tolerance and reduce insulin resistance in animal models of diabetes. It also has anti-inflammatory and anti-oxidant properties, which may contribute to its beneficial effects on glucose metabolism. N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide has been shown to reduce body weight and improve lipid metabolism in obese mice. In addition, N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide has been reported to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool compound for studying the role of PTP1B in various biological processes. It has been extensively used in vitro and in vivo to investigate the effects of PTP1B inhibition on insulin signaling, glucose metabolism, and other physiological processes. However, N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide has shown promising results in preclinical studies for the treatment of diabetes, obesity, and neurodegenerative diseases. Further research is needed to investigate its safety and efficacy in humans. N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide may also have potential applications in other areas, such as cancer and autoimmune diseases, where PTP1B has been implicated. In addition, the development of new PTP1B inhibitors with improved properties, such as higher potency, selectivity, and solubility, may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide has been extensively used in scientific research as a tool compound to study the role of PTP1B in various biological processes. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide leads to increased insulin sensitivity and glucose uptake in cells. N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide has also been shown to improve glucose tolerance and reduce insulin resistance in animal models of diabetes. In addition, N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide has been used to investigate the role of PTP1B in cancer, obesity, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2-morpholin-4-yl-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(13-4-2-1-3-5-13)18-15-12-14(20(22)23)6-7-16(15)19-8-10-24-11-9-19/h1-7,12H,8-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLMMIZBLWDOIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



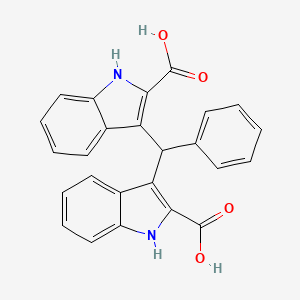
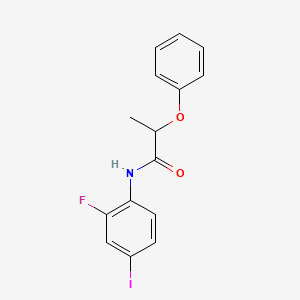
![isopropyl 4-chloro-3-({[(5-{[(2-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4163316.png)
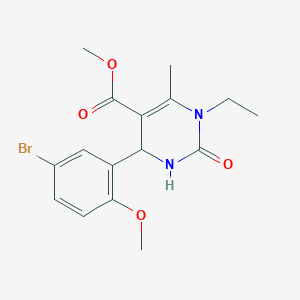
methyl]-5-chloro-8-quinolinol](/img/structure/B4163339.png)
![2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride](/img/structure/B4163344.png)
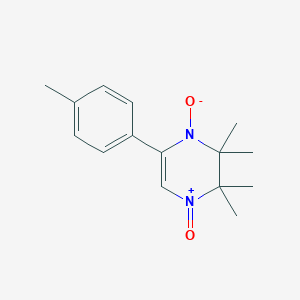
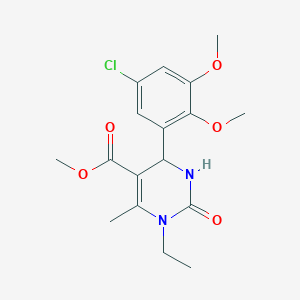
![2-[2-(3-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4163378.png)
![dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-ethoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4163379.png)
![2-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4163384.png)
![3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4163395.png)
![N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4163396.png)
![3-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide](/img/structure/B4163422.png)